molecular formula C15H10O5 B192597 Demethyltexasin CAS No. 17817-31-1

Demethyltexasin

Cat. No. B192597
CAS RN: 17817-31-1
M. Wt: 270.24 g/mol
InChI Key: GYLUFQJZYAJQDI-UHFFFAOYSA-N
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Description

Demethyltexasin is a small molecule with the CAS Number 17817-31-1 . It has a molecular weight of 270.24 and a formula of C15H10O5 . It is also known as 4’,6,7-trihydroxyisoflavone .


Synthesis Analysis

Demethyltexasin is a metabolite of daidzein, derived from soybean Glycine max . It has been detected in many traditional Asian fermented soybean products such as Tempeh or Doenjang .


Molecular Structure Analysis

Demethyltexasin is a soy isoflavone bearing a chromen nucleus . It is structurally more active than aglycones, as the glycosyl unit offers better solubility, stability, and functionality .


Chemical Reactions Analysis

The radical scavenging behavior of Demethyltexasin has been studied through structural activity analysis . The influence of H atom on the radical scavenging behavior has been analyzed .


Physical And Chemical Properties Analysis

Demethyltexasin has a molecular weight of 270.24 and a formula of C15H10O5 . It has a predicted density of 1.548±0.06 g/cm3, a melting point of >280℃, and a boiling point of 587.1±50.0 °C .

Scientific Research Applications

Antibacterial Properties

Demethyltexasin, an isoflavone metabolite, has shown significant antibacterial activity, especially against Staphylococcus aureus. It is effective against various strains, including those resistant to common antibiotics like methicillin and tetracycline. Its minimum inhibitory concentrations (MICs) range from 16 to 128 μg ml−1, indicating strong antibacterial potential (Hummelova et al., 2015).

Synergistic Effects with Antibiotics

Research has found that demethyltexasin (DT) can synergistically enhance the effectiveness of certain antibiotics, such as amoxicillin and oxacillin, against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests DT's potential in developing new antistaphylococcal treatments, particularly for antibiotic-resistant bacterial strains (Rondevaldova et al., 2018).

Future Directions

Demethyltexasin has been found to possess more biological activities compared to its glycosyl derivative DTG . This makes it a potential candidate to act as a drug . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUFQJZYAJQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022452
Record name 4',6,7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6,7,4'-Trihydroxyisoflavone

CAS RN

17817-31-1
Record name 6,7,4′-Trihydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17817-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',6,7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',6,7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',6,7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM2K574GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

322 °C
Record name 6-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
J Hummelova, J Rondevaldova… - Letters in applied …, 2015 - academic.oup.com
In this study, we tested 15 naturally occurring isoflavones and their metabolites for their possible antibacterial properties against nine Gram‐positive and Gram‐negative bacteria. The in …
Number of citations: 43 academic.oup.com
J Rondevaldova, J Hummelova, J Tauchen… - Microbial Drug …, 2018 - liebertpub.com
… In this study, demethyltexasin (DT), a human body metabolite of soybean isoflavones, was evaluated for its possible antistaphylococcal combinatory effect with amoxicillin and oxacillin. …
Number of citations: 23 www.liebertpub.com
K Anbazhakan, K Sadasivam, R Praveena… - Journal of Molecular …, 2019 - Springer
… and 4’-O-rhamnoside) demethyltexasin, a soy isoflavone bearing a chromen nucleus, is … both isoflavone demethyltexasin glucoside (DMTG) and isoflavone demethyltexasin rhamnoside …
Number of citations: 5 link.springer.com
K Anbazhakan, K Sadasivam, R Praveena - Structural Chemistry, 2019 - Springer
The present work deals with the validation of radical scavenging behavior of two identical chromones: 4′,5,7 trihydroxy isoflavone dihydrogenistein (DGT) and 4′,6,7 trihydroxy …
Number of citations: 3 link.springer.com
K Anbazhakan, R Praveena… - AIP Conference …, 2019 - pubs.aip.org
… activity phytoestrogen derivatives demethyltexasin and its glucoside (demethyltexasin-4’ O- … Structurally demethyltexasin is similar to its glucoside except the presence of glycosyl unit at …
Number of citations: 1 pubs.aip.org
Y Wang, D Lin, S Yan, C Gao, Z Zhu, W Gong… - Lonicerae … - papers.ssrn.com
… demethyltexasin was a 506 trihydroxyisoflavone, the -OH group on site 6 (A-ring) in demethyltexasin … demethyltexasin had a significant hyaluronic acid inhibition rate, due to the …
Number of citations: 0 papers.ssrn.com
A Arshad, T Rehman, H Saleem, S Khan… - South African Journal of …, 2021 - Elsevier
… methanolic extract showed the presence of 21 flavonoids which were further divided into subclass of flavones, flavonols, flavonoid-O-glycosides and isoflavones (demethyltexasin and …
Number of citations: 2 www.sciencedirect.com
S Khan, M Nazir, N Raiz, M Saleem, G Zengin… - Industrial Crops and …, 2019 - Elsevier
Plant from Caragana genus have interesting potential in folklore medicines and have been explored for various pharmacological activities. The aim of this study was to probe into the …
Number of citations: 73 www.sciencedirect.com
S Aisyah, H Gruppen, B Madzora… - Journal of agricultural …, 2013 - ACS Publications
The isoflavonoid profile of soybean was altered in different ways by stimulation of defense response upon germination. The combination of simultaneous germination and induction by …
Number of citations: 60 pubs.acs.org
PA Ndakidemi, FD Dakora - Functional Plant Biology, 2003 - CSIRO Publishing
Flavonoids and nitrogenous metabolites such as alkaloids, terpenoids, peptides and amino acids are major components of plant seeds. Conjugated forms of these compounds are …
Number of citations: 172 www.publish.csiro.au

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